molecular formula C16H26BrNO3S B3052778 Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- CAS No. 452342-04-0

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

Cat. No. B3052778
CAS RN: 452342-04-0
M. Wt: 392.4 g/mol
InChI Key: NIKRPPMIYIHXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- is a chemical compound with the molecular formula C₁₀H₁₅NO₂S . It falls under the category of sulfonamides and contains a benzene ring substituted with a sulfonamide group and an aliphatic chain. The compound’s systematic IUPAC name is N-butylbenzenesulfonamide . It is also known by other names such as Plastomoll BMB , N-Butylbenzenesulfonamide , and Dellatol BBS .


Synthesis Analysis

The synthesis of this compound involves the reaction of a suitable benzene derivative (such as benzenesulfonyl chloride) with n-butanol in the presence of a base (such as sodium hydroxide). The butyl group replaces the sulfonyl chloride group, resulting in the formation of N-butylbenzenesulfonamide . Detailed synthetic pathways and optimization conditions can be found in relevant literature .


Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives, specifically zinc(II) phthalocyanine substituted with benzenesulfonamide units, have shown significant potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT. Their spectroscopic, photophysical, and photochemical properties suggest their remarkable potential in medical applications, particularly in targeting and eradicating cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry Applications

Benzenesulfonamides play a crucial role as intermediates in synthetic chemistry. Their ability to undergo oxidative cross-coupling reactions with alkenes in the presence of palladium and copper catalyst systems under air conditions has been demonstrated. This process leads to the production of complex organic compounds, highlighting the versatility of benzenesulfonamides in facilitating bond formation and synthesis of diverse chemical structures (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).

Antimicrobial Activity

A series of N-substituted sulfonamides synthesized from benzenesulfonamides have been screened for antimicrobial activity. Compounds derived from these syntheses have shown inhibitory potential against enzymes like lipoxygenase, suggesting their application in developing antimicrobial agents. Such studies indicate the broad scope of benzenesulfonamides in contributing to the discovery and development of new drugs with potential antibacterial and anti-inflammatory properties (Rehman et al., 2011).

Catalytic Activity in Asymmetric Synthesis

Benzenesulfonamides have been utilized in the field of asymmetric synthesis as well. Cinchonidinium salts derived from the quaternization of cinchonidine with benzenesulfonamides have demonstrated highly enantioselective catalytic activity. This property is crucial in producing chiral molecules, which are important in pharmaceuticals, where the 3D arrangement of molecule components can significantly affect the drug's efficacy and safety (Itsuno, Yamamoto, & Takata, 2014).

Neurotoxicity Studies

Research on N-Butyl benzenesulfonamide, a neurotoxic plasticizer, has provided insights into its potential to induce motor dysfunction in animal models. This work is crucial for understanding the neurotoxic effects of certain chemicals and for developing safety standards to protect human health (Strong et al., 2004).

properties

IUPAC Name

3-[4-(6-bromohexoxy)butyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrNO3S/c17-11-4-1-2-5-12-21-13-6-3-8-15-9-7-10-16(14-15)22(18,19)20/h7,9-10,14H,1-6,8,11-13H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKRPPMIYIHXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CCCCOCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619599
Record name 3-{4-[(6-Bromohexyl)oxy]butyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

CAS RN

452342-04-0
Record name 3-{4-[(6-Bromohexyl)oxy]butyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-{4-[(6-Bromohexyl)oxy]but-1-ynyl}benzenesulfonamide (627 g) in IMS (1900 ml) was stirred with activated charcoal (314 g) at room temperature for 2 h and then filtered through a short pad of Celite. The filter pad was washed with IMS (4300 ml) and the filtrate transferred to a hydrogenation vessel. 5% Platinum on Charcoal (520.1 g, ˜50% water) was added and the reaction mixture was then stirred under an atmosphere of hydrogen (0.2 bar) at 20° C. for 6 h. The mixture was then filtered through a short pad of Celite and concentrated under reduced pressure to give the title compound (499 g) as a solid, LC RT=5.66, δ (DMSO-d6) 7.65 (1H, s), 7.64 (1H, d, J 9.2 Hz), 7.47 (1H, m), 7.42 (1H, m), 7.31 (2H, s), 3.50 (2H, t, J 6.9 Hz), 3.34 (4H, m), 2.66 (2H, t, J 7.5 Hz), 1.78 (2H, m), 1.62 (2H, m), 1.49 (4H, m), 1.37 (2H, m), 1.30 (2H, m).
Name
3-{4-[(6-Bromohexyl)oxy]but-1-ynyl}benzenesulfonamide
Quantity
627 g
Type
reactant
Reaction Step One
Quantity
314 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
1900 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 3
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 4
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 5
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 6
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.